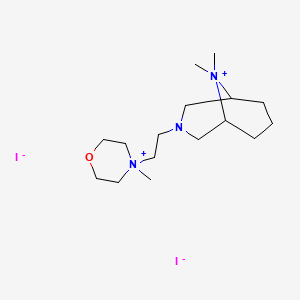
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide is a complex organic compound with the molecular formula C16H33I2N3O and a molecular weight of 537.32 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a significant molecule in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide involves several steps. One common method includes the reaction of 9,9-dimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane with 4-methylmorpholine in the presence of iodine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrogen atoms within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide include:
9-Azabicyclo(3.3.1)nonane: A simpler analog with a similar bicyclic structure but without the additional substituents.
4-[2-(9,9-dimethyl-3-aza-9-azoniabicyclo(3.3.1)nonan-3-yl)ethyl]-4-methylmorpholin-4-ium, diiodide: A closely related compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
102585-71-7 |
|---|---|
Formule moléculaire |
C16H33I2N3O |
Poids moléculaire |
537.26 g/mol |
Nom IUPAC |
4-[2-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)ethyl]-4-methylmorpholin-4-ium;diiodide |
InChI |
InChI=1S/C16H33N3O.2HI/c1-18(2)15-5-4-6-16(18)14-17(13-15)7-8-19(3)9-11-20-12-10-19;;/h15-16H,4-14H2,1-3H3;2*1H/q+2;;/p-2 |
Clé InChI |
ZRIVOCZMSQRSBN-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(C2CCCC1CN(C2)CC[N+]3(CCOCC3)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




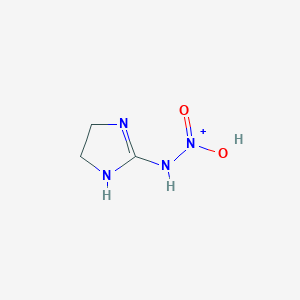


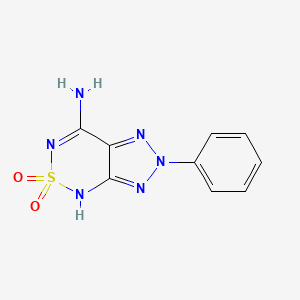

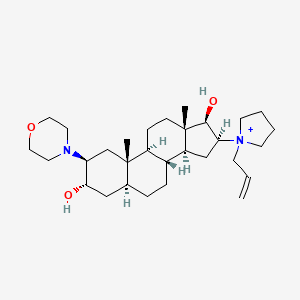
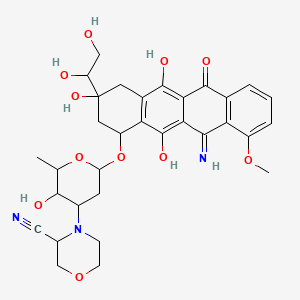
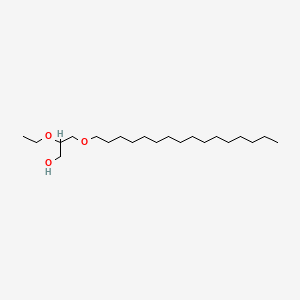
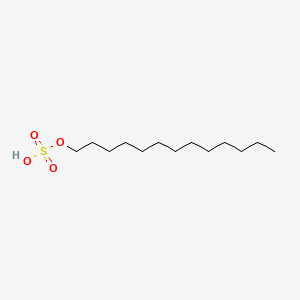
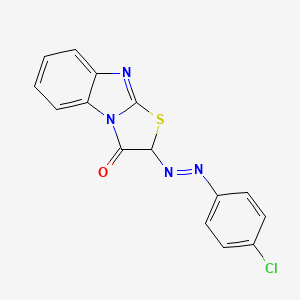
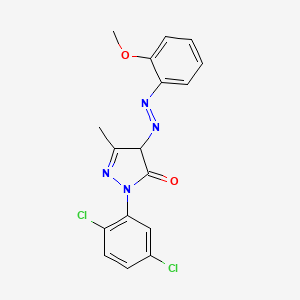
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)
